2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid
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Overview
Description
- It belongs to the class of cyclopentachromenones and exhibits interesting biological properties.
WYE-176272: is a chemical compound with the IUPAC name .
Preparation Methods
Synthetic Routes: The synthetic routes for WYE-176272 involve the construction of the cyclopentachromenone core followed by functionalization.
Reaction Conditions: Specific reaction conditions may vary, but typical steps include cyclization, oxidation, and esterification.
Industrial Production: While information on large-scale industrial production is limited, research laboratories often synthesize WYE-176272 for scientific investigations.
Chemical Reactions Analysis
Reactions: WYE-176272 can undergo various reactions, including , , and .
Common Reagents and Conditions: For oxidation, reagents like or may be used. Reduction can involve or .
Major Products: These reactions yield derivatives of WYE-176272, such as hydroxylated or esterified forms.
Scientific Research Applications
Chemistry: Researchers study WYE-176272’s reactivity, stability, and potential as a building block for novel compounds.
Biology: It may serve as a probe to investigate biological pathways due to its unique structure.
Medicine: Preliminary studies suggest potential anti-inflammatory or antioxidant effects.
Industry: Its applications in industry are still emerging, but it could find use in specialty chemicals.
Mechanism of Action
Targets: WYE-176272 likely interacts with specific cellular targets, such as enzymes or receptors.
Pathways: It may modulate signaling pathways related to inflammation, cell growth, or oxidative stress.
Comparison with Similar Compounds
Uniqueness: WYE-176272’s cyclopentachromenone scaffold sets it apart from other compounds.
Similar Compounds: While WYE-176272 is relatively unique, similar compounds include , , and .
If you need more information or have any specific questions, feel free to ask!
Properties
IUPAC Name |
2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-8-13(20-9(2)15(17)18)7-6-11-10-4-3-5-12(10)16(19)21-14(8)11/h6-7,9H,3-5H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNZLQPWQLNPRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378158 |
Source
|
Record name | 2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307548-90-9 |
Source
|
Record name | 2-[(6-Methyl-4-oxo-1,2,3,4-tetrahydrobenzo[b]cyclopenta[d]pyran-7-yl)oxy]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80378158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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